molecular formula C10H14N2O3S B13544311 n-Isopropyl-3-sulfamoylbenzamide

n-Isopropyl-3-sulfamoylbenzamide

Cat. No.: B13544311
M. Wt: 242.30 g/mol
InChI Key: GGWAMQDRXIBATD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Isopropyl-3-sulfamoylbenzamide is a chemical compound of significant interest in medicinal chemistry and antiviral research, particularly in the study of Hepatitis B Virus (HBV). It belongs to the sulfamoylbenzamide (SBA) class of compounds, which are recognized as Capsid Assembly Modulators (CAMs) . These molecules specifically target the HBV core protein (HBc), a structural protein essential for forming the viral capsid and packaging the viral genetic material . The primary research value of this compound lies in its mechanism of action. As a candidate from the SBA chemotype, it is investigated for its ability to disrupt the normal assembly process of the HBV nucleocapsid . By binding to the dimer-dimer interface of the core protein, SBAs can misdirect the assembly pathway, leading to the formation of aberrant, non-functional capsid structures or genetically empty capsid-like particles . This interference effectively suppresses viral replication by preventing the formation of mature, infection-competent virions . Research into sulfamoylbenzamide derivatives like this compound is a critical area in the pursuit of a curative regimen for chronic hepatitis B, as they operate through a novel mechanism distinct from existing nucleos(t)ide analogues . This compound serves as a valuable tool for scientists exploring the virology of HBV, structure-activity relationships (SAR) of CAMs, and the development of novel antiviral therapeutics . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N2O3S

Molecular Weight

242.30 g/mol

IUPAC Name

N-propan-2-yl-3-sulfamoylbenzamide

InChI

InChI=1S/C10H14N2O3S/c1-7(2)12-10(13)8-4-3-5-9(6-8)16(11,14)15/h3-7H,1-2H3,(H,12,13)(H2,11,14,15)

InChI Key

GGWAMQDRXIBATD-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC=C1)S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Sulfamoylbenzamide Core Structures

General Synthetic Routes for Sulfamoylbenzamide Scaffolds

The construction of the sulfamoylbenzamide scaffold is typically achieved through a linear synthetic sequence. nih.gov This multi-step process generally begins with the modification of a benzoic acid derivative.

A common and established route involves the following key steps:

Chlorosulfonation : The process usually starts with the chlorosulfonation of an electron-deficient benzoic acid. This reaction requires reagents like chlorosulfonic acid, often at elevated temperatures, to introduce a chlorosulfonyl (-SO₂Cl) group onto the benzene (B151609) ring. nih.govrsc.org

Sulfonamide Formation : The resulting sulfonyl chloride is then reacted with an amine (R-NH₂) in an aqueous medium to form the sulfonamide. nih.govnih.govsemanticscholar.org This step is versatile, as a wide variety of primary and secondary amines can be used to generate diverse sulfonamide derivatives. rsc.org

Carboxamide Formation : The final step is the formation of the carboxamide bond. The carboxylic acid of the sulfamoylbenzoic acid intermediate is coupled with another amine using standard carbodiimide (B86325) coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with a catalyst like 4-Dimethylaminopyridine (DMAP). nih.govsemanticscholar.org

This systematic approach allows for the introduction of diversity at both the sulfonamide and carboxamide positions, making it a powerful method for creating libraries of related compounds. nih.govnih.gov

Specific Synthesis Pathways for N-Isopropyl-3-sulfamoylbenzamide

While direct literature on the synthesis of this compound is not prevalent, a specific pathway can be constructed based on the general synthetic routes.

Proposed Synthetic Pathway:

Step 1: Synthesis of 3-(Chlorosulfonyl)benzoic acid : Benzoic acid is treated with an excess of chlorosulfonic acid and heated. The reaction mixture is then carefully poured into ice water, causing the product, 3-(chlorosulfonyl)benzoic acid, to precipitate. rsc.org

Step 2: Synthesis of 3-Sulfamoylbenzoic acid : The 3-(chlorosulfonyl)benzoic acid is then reacted with aqueous ammonia (B1221849). The ammonia displaces the chloride to form the primary sulfonamide, yielding 3-sulfamoylbenzoic acid. The product can be isolated by acidification of the reaction mixture.

Step 3: Synthesis of this compound : The final step is an amide coupling reaction. 3-Sulfamoylbenzoic acid is activated with a coupling agent like EDC in a suitable solvent, and then reacted with isopropylamine (B41738) to form the desired product, this compound.

This pathway represents a logical and chemically sound method for the specific synthesis of the target compound, leveraging well-established chemical transformations.

Strategies for Modifications at the N-Isopropyl Moiety

Modifying the N-isopropyl group is straightforwardly achieved by substituting isopropylamine with a different primary or secondary amine in the final amide coupling step of the synthesis. This strategy allows for the exploration of how different substituents at this position affect the properties of the molecule. Research on related sulfamoylbenzamides has demonstrated the successful incorporation of a wide array of amines. nih.govnih.gov

Amine Used in SynthesisResulting N-SubstituentReference
n-Butylaminen-Butyl nih.govsemanticscholar.org
CyclopropylamineCyclopropyl (B3062369) nih.govnih.gov
BenzylamineBenzyl (B1604629) nih.govsemanticscholar.org
Morpholine (B109124)Morpholinyl nih.govnih.gov
Substituted AnilinesSubstituted Phenyl nih.govsemanticscholar.org
N-MethylbenzylamineN-Methylbenzyl semanticscholar.org

This table illustrates the flexibility of the final synthetic step, enabling the creation of a large family of N-substituted-3-sulfamoylbenzamides. The choice of amine can be tailored to achieve desired physicochemical or biological properties.

Derivatization Approaches on the Benzamide (B126) and Sulfamoyl Positions

Further diversity can be introduced by modifying the core benzamide ring and the sulfamoyl group.

Benzamide Ring Derivatization: Modifications to the aromatic ring are typically introduced at the beginning of the synthetic sequence. Instead of starting with benzoic acid, a substituted benzoic acid can be used. For example, starting with a 2-chloro or 4-fluoro benzoic acid would lead to the corresponding substitution pattern in the final product. This approach has been used to synthesize compounds such as 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid. nih.gov

Sulfamoyl Group Derivatization: The sulfamoyl group (–SO₂NH₂) can also be derivatized. Instead of using ammonia to react with the chlorosulfonyl intermediate, a primary or secondary amine can be used. This results in an N'-substituted or N',N'-disubstituted sulfamoylbenzamide. For instance, reacting 3-(chlorosulfonyl)benzoic acid with morpholine would yield 3-(morpholinosulfonyl)benzoic acid, which can then be carried forward to the final amide coupling step. nih.govsemanticscholar.org This strategy has been employed to create a variety of derivatives, including those with cyclopropyl and benzyl groups on the sulfonamide nitrogen. nih.govrsc.org

A synthetic strategy known as "bis-amidation" can also be employed where the chlorosulfonation product is treated with an excess of a single amine to form both the sulfonamide and the carboxamide simultaneously. semanticscholar.org

Stereoselective Synthesis and Chiral Resolution Techniques for Analogues

The parent compound, this compound, is achiral. However, chiral analogues can be synthesized by introducing stereocenters. This could be achieved, for example, by using a chiral amine in the amide coupling step or by incorporating substituents that create a chiral center or axial chirality.

For racemic mixtures of chiral analogues, separation into individual enantiomers is crucial, as enantiomers can have different biological activities. numberanalytics.com The primary methods for this are chiral resolution techniques. wikipedia.org

Common Chiral Resolution Techniques:

TechniquePrincipleApplication NotesReferences
Diastereomeric Salt Crystallization A racemic mixture is reacted with a chiral resolving agent (e.g., a chiral acid or base) to form a pair of diastereomeric salts. wikipedia.org These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. numberanalytics.comchiralpedia.comThis is a classical and often cost-effective method for large-scale separations. The choice of resolving agent and solvent is critical and often requires empirical screening. wikipedia.org numberanalytics.comwikipedia.orgchiralpedia.com
Chiral Chromatography The racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and thus separation. chiralpedia.comTechniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used. numberanalytics.comresearchgate.net This method is highly efficient and analytical, and can also be scaled for preparative purposes. numberanalytics.comchiralpedia.comresearchgate.net
Enzymatic Resolution Enzymes are used to selectively catalyze a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. The product and unreacted enantiomer can then be separated.This method offers high enantioselectivity under mild conditions. However, it requires finding a suitable enzyme and can be costly. numberanalytics.com numberanalytics.com

These techniques are fundamental tools in stereochemistry and would be directly applicable to the separation of enantiomerically pure chiral analogues of this compound. numberanalytics.comchiralpedia.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Sulfamoylbenzamide Derivatives

Systematic SAR Investigations of N-Isopropyl-3-sulfamoylbenzamide Analogues

Systematic investigations into the analogues of this compound have been crucial in identifying key structural features that govern their biological effects. In drug design, a lead compound, once discovered, is systematically modified to map out its SAR. drugdesign.org For the broader class of substituted sulfamoyl benzamidothiazoles, research has involved dividing the molecule into distinct sites for modification to evaluate the effect of changing each part, such as the amide linkage or substituents on the benzene (B151609) ring. nih.gov

Initial high-throughput screening of large chemical libraries first identified the sulfamoylbenzamide scaffold as a potent inhibitor of Hepatitis B Virus (HBV) replication. nih.gov This discovery prompted more focused SAR studies, which have identified fluorine-substituted SBAs as having notable submicromolar antiviral activity in human hepatoma cells. nih.gov The goal of these systematic alterations is to convert raw activity data into a comprehensive understanding of the molecular interactions, guiding the synthesis of new compounds with improved potency and properties. drugdesign.org

Influence of Substituent Variations on Biological Potency and Selectivity (e.g., antiviral activity, enzyme inhibition)

The biological potency and selectivity of sulfamoylbenzamide derivatives are highly sensitive to the nature and position of substituents on the benzamide (B126) ring. This is clearly demonstrated in their activity as both antiviral agents and enzyme inhibitors.

Antiviral Activity (Hepatitis B Virus): As inhibitors of HBV, these compounds function by disrupting the assembly of the viral capsid, a crucial step in viral replication. nih.govnih.gov The specific target within this process has been identified as the HBV capsid protein (HBc). nih.gov SAR studies have revealed distinct patterns related to substitutions on the phenyl ring (referred to as the "A ring"). For instance, while trifluoro-substituted compounds showed initial promise, subsequent research demonstrated that this level of fluorination is not essential for high efficacy. nih.gov

Key findings from these studies include:

Fluorine Substitution: A para-fluoro group on the phenyl ring is advantageous for potent antiviral activity. The 3,4-difluoro substituted compound showed more potent antiviral activity than the corresponding monofluoro derivatives. nih.gov A 3-chloro-4-fluoro compound also exhibited strong activity. nih.gov

Other Halogen Substitution: In contrast to fluorine, chlorine substitutions at other positions, such as in 3,5-dichloro or 4-chloro analogues, had a detrimental effect on both antiviral potency (EC₅₀) and the selectivity index. nih.gov

Other Functional Groups: A difluoromethyl group at the meta-position resulted in selective and efficient HBV inhibition, whereas a trifluoromethyl group at the same position did not improve potency and led to low selectivity. nih.gov A meta-cyano (CN) substituted compound was found to be non-cytotoxic and possessed a high selectivity index. nih.gov

Table 1: Influence of Phenyl Ring Substituents on Anti-HBV Activity of Sulfamoylbenzamide Derivatives

Compound Analogue Substitution Pattern Antiviral Potency (EC₅₀) Key Observation
Monofluoro 3-fluoro or 4-fluoro Less potent than difluoro Para-fluoro is generally beneficial. nih.gov
Difluoro 3,4-difluoro More potent than monofluoro Demonstrates the positive effect of multiple fluorine atoms. nih.gov
Chloro-Fluoro 3-chloro-4-fluoro Potent activity Highlights the advantage of a para-fluoro group. nih.gov
Dichloro 3,5-dichloro Deleterious effect Negative impact on potency and selectivity. nih.gov
Fluoromethyl 3-difluoromethyl Selective and efficient inhibition More effective than the trifluoromethyl analogue. nih.gov

| Cyano | 3-cyano | Non-cytotoxic, high selectivity | Offers a good balance of activity and safety profile. nih.gov |

Enzyme Inhibition (h-NTPDases): The sulfamoylbenzamide scaffold has also been explored for its ability to inhibit human nucleoside triphosphate diphosphohydrolases (h-NTPDases), enzymes implicated in conditions like thrombosis and cancer. rsc.org Research into a series of sulfamoyl benzamide derivatives showed that different substitutions could produce potent and selective inhibitors for various h-NTPDase isoforms. rsc.org For example, compound N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide was a potent inhibitor of h-NTPDase1 and h-NTPDase3, while other derivatives with cyclopropyl (B3062369) or N-benzylsulfamoyl groups showed sub-micromolar inhibition of h-NTPDase2. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This in silico tool is widely used to guide the design and modification of compounds to achieve improved bioactivity. nih.gov

The QSAR process involves calculating a set of numerical values, known as descriptors, that quantify various properties of a molecule. nih.gov These can include:

Hydrophobic descriptors: (e.g., SLogP) which measure a compound's lipophilicity.

Electronic descriptors: (e.g., EState indices) which relate to the electronic distribution in the molecule.

Steric or topological descriptors: (e.g., molecular refractivity, polarizability) which describe the size and shape of the molecule. journalwjbphs.com

By developing a statistical model that links these descriptors to observed biological activity, researchers can predict the activity of novel, yet-to-be-synthesized compounds. nih.govresearchgate.net For classes of compounds like sulfonamides, QSAR models have been developed to predict anticancer and antiviral activities. nih.govijnrd.org Such models can reveal that specific properties, like having a compact, electron-withdrawing, and hydrophobic group at a certain position, could enhance antiviral activity. researchgate.net The insights gained from QSAR help in the rational design of new derivatives with a higher probability of success, saving time and resources in the drug discovery process. nih.gov

Conformational Analysis and Molecular Recognition Elements in SAR Elucidation

Understanding the three-dimensional structure and flexibility of a molecule is paramount to interpreting its SAR. Conformational analysis studies the different spatial arrangements (conformers) a molecule can adopt through the rotation of its single bonds. researchgate.net A molecule like this compound is not static; it exists as a population of various low-energy conformers, and only certain ones may be able to bind effectively to a biological target. researchgate.net

Hydrogen Bond Donors/Acceptors: The sulfonamide (–SO₂NH–) and amide (–CONH–) groups are capable of forming crucial hydrogen bonds with amino acid residues in a target protein, such as a viral enzyme or capsid protein. drugdesign.orgnih.gov

Hydrophobic Pockets: The phenyl ring and the N-isopropyl group provide hydrophobic surfaces that can interact favorably with nonpolar regions of a binding site. drugdesign.orgnih.gov

Polar Interactions: The sulfonyl group (–SO₂–) is a strong polar feature that can engage in dipole-dipole interactions.

Computational tools like molecular docking are used to simulate the binding of these conformers into the active site of a target protein. rsc.org These simulations help visualize the molecular recognition process and provide a structural hypothesis for the observed SAR. For instance, docking studies can reveal that a potent inhibitor fits snugly into a binding pocket, making multiple favorable contacts, while a less active analogue may fit poorly or experience unfavorable steric clashes. rsc.org This detailed 3D understanding is essential for elucidating the complete SAR profile.

Molecular Mechanisms of Action and Biological Target Engagement of Sulfamoylbenzamide Compounds

Identification and Characterization of Primary Molecular Targets

The primary molecular targets for sulfamoylbenzamide compounds, including derivatives of n-Isopropyl-3-sulfamoylbenzamide, are notably diverse, spanning both viral proteins and mammalian enzymes.

Hepatitis B Virus (HBV) Core Protein (HBc): A significant target is the core protein of the Hepatitis B virus. nih.gov The HBc protein is crucial for the viral life cycle, as it assembles to form the viral capsid which encloses the viral genome and polymerase. nih.gov Compounds that interact with the core protein are known as Capsid Assembly Modulators (CAMs). nih.gov These small molecules bind to HBc, interfering with the delicate process of capsid assembly and disassembly. nih.gov The core protein itself is a homodimeric protein with a 149-residue assembly domain and a 34-residue C-terminal domain responsible for nucleic acid binding. elifesciences.orgnih.gov

Carbonic Anhydrase (CA) Isoforms: The sulfonamide group is a well-established pharmacophore for inhibiting carbonic anhydrases (CAs). nih.govunifi.it CAs are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.govmdpi.com There are sixteen different human carbonic anhydrase (hCA) isoforms, which differ in their cellular location and tissue distribution. nih.gov Key isoforms include the cytosolic hCA I, II, and VII, and the membrane-bound, tumor-associated hCA IX and XII. nih.govmdpi.com Sulfonamides are known to inhibit these enzymes, making various hCA isoforms potential targets for any compound containing this functional group. mdpi.com

Detailed Mechanism of Action at the Molecular Level

The mechanisms through which sulfamoylbenzamide compounds exert their effects are target-specific, involving either the disruption of protein assembly or the direct inhibition of enzymatic activity.

As Capsid Assembly Modulators (CAMs), these compounds disrupt the normal function of the HBV core protein. nih.gov Instead of blocking a catalytic site, they misdirect the assembly process. nih.gov By binding to HBc, they can induce an accelerated and aberrant formation of capsid-like structures that are often empty of the pregenomic RNA (pgRNA) and viral polymerase. nih.gov This action effectively halts the formation of viable, infectious virions. nih.gov Some CAMs have also been observed to distort and even fracture pre-assembled, intact capsids, representing a distinct antiviral mechanism that targets the virus at multiple stages of its life cycle. elifesciences.org

In the context of Carbonic Anhydrase, the mechanism is one of direct enzyme inhibition. The sulfonamide moiety (R-SO2NH2) is the primary active group. It coordinates to the Zn(II) ion located deep within the enzyme's active site. This binding event blocks the access of the natural substrate, CO2, to the catalytic center, thereby inhibiting the enzyme's hydration activity. nih.gov

Protein-Ligand Interaction Profiling

The binding interactions are crucial for the efficacy and specificity of these compounds.

HBV Core Protein: CAMs bind to a hydrophobic pocket at the interface between two HBc dimers. nih.govnih.gov This pocket is crucial for regulating the geometry and stability of the capsid. For a potent derivative of this compound, specific modifications on the benzamide (B126) core were predicted to introduce favorable interactions with the HBV capsid protein, thereby enhancing potency. nih.gov The binding in this pocket strengthens dimer-dimer association, but in a way that leads to incorrect assembly angles, resulting in non-functional or malformed capsids. elifesciences.org

Carbonic Anhydrase: The interaction with CAs is well-characterized. The sulfonamide group's nitrogen atom forms a coordinate bond with the zinc ion in the active site. Additionally, the sulfonamide's oxygen atoms typically form a network of hydrogen bonds with the side chain of a key active site residue, Threonine 199 (Thr199). nih.gov Other interactions, including hydrogen bonds with residues like Asparagine 67 (Asn67) and pi-pi stacking with Histidine 94 (His94), can further stabilize the inhibitor within the active site, contributing to the compound's potency and isoform selectivity. nih.gov

Table 1: Summary of Protein-Ligand Interactions

Target Protein Binding Site Key Interactions
HBV Core Protein Pocket at the dimer-dimer interface Hydrophobic interactions, specific contacts with benzamide core moieties nih.govnih.gov
Carbonic Anhydrase Enzyme active site Coordination of sulfonamide to Zn(II) ion, H-bonds with Thr199, other hydrophobic and polar contacts nih.gov

Modulation of Downstream Cellular and Viral Pathways

The engagement of these primary targets leads to significant downstream consequences.

Viral Pathways (HBV): By misdirecting capsid assembly, CAMs effectively disrupt multiple stages of the HBV life cycle. nih.gov Key downstream effects include:

Inhibition of pgRNA Encapsidation: The accelerated assembly leads to empty capsids, preventing the packaging of the viral genome. nih.gov

Suppression of Viral DNA Replication: Without proper encapsidation, reverse transcription of pgRNA into viral DNA cannot occur within the capsid. nih.gov

Blockade of Virion Production: The formation of infectious HBV virions is halted. nih.gov

Interference with cccDNA Formation: When present during a new infection, CAMs can interfere with the establishment of the stable covalently closed circular DNA (cccDNA) in the hepatocyte nucleus. nih.gov

Cellular Pathways (CA Inhibition): Inhibition of various CA isoforms can impact numerous physiological processes, depending on the isoform's location and function. For instance, inhibiting tumor-associated CAs like hCA IX and XII can disrupt pH regulation in cancer cells, impacting their growth and survival. Inhibition of brain-associated CA VII has been linked to potential therapeutic effects in neuropathic pain. unifi.it

Analysis of Target Resistance Mechanisms and Key Mutational Effects

The development of resistance is a key challenge in antiviral and drug therapy.

For HBV Core Protein , resistance to CAMs can emerge through specific mutations in the HBc protein. nih.gov Research has identified that mutations at the threonine residue at position 109 (T109), which forms part of the CAM binding pocket, can confer resistance. nih.gov Mutants such as T109M and T109I have shown reduced susceptibility to these allosteric modulators. nih.gov The mechanism of resistance is linked to how these mutations alter the stability of the capsid and potentially impede the entry of the modulator into its binding site. nih.gov

For sulfonamide-based inhibitors in general, resistance often arises from mutations in the target enzyme that decrease the binding affinity of the drug. nih.gov In bacteria, for example, resistance to sulfonamides targeting dihydropteroate (B1496061) synthase (DHPS) can result from mutations in the folP gene encoding the enzyme. nih.gov Another common mechanism is the acquisition of a separate, drug-resistant version of the target enzyme, such as the sul1, sul2, and sul3 genes, which produce an alternative DHPS that is not effectively inhibited by sulfonamides. nih.gov While specific resistance mutations in human Carbonic Anhydrase to this particular compound are not detailed, these general principles of target modification would apply.

Preclinical Profile of this compound: A Novel Antiviral Agent

Introduction

This compound is a sulfamoylbenzamide derivative that has been investigated for its potential as an antiviral agent, specifically targeting the hepatitis B virus (HBV). This article details the preclinical pharmacodynamics and efficacy of this compound, focusing on its performance in in vitro and in vivo models. The compound is a member of a class of molecules known as capsid assembly modulators (CAMs), which represent a promising therapeutic strategy against HBV.

Preclinical Pharmacodynamics and Efficacy Assessments in in Vitro and in Vivo Models

The preclinical evaluation of n-isopropyl-3-sulfamoylbenzamide, referred to as compound 3 in key research, has provided significant insights into its antiviral properties and mechanism of action. mdpi.com

The in vitro antiviral activity of this compound was assessed in HBV-producing cell lines, including HepG2.2.15 and HepAD38 cells. In these assays, the compound demonstrated potent inhibition of HBV replication. The 50% effective concentration (EC₅₀), which is the concentration of the drug that inhibits 50% of viral replication, was determined to be approximately 0.3 µM. mdpi.com The 50% cytotoxic concentration (CC₅₀), the concentration that causes death to 50% of cultured cells, was found to be greater than 100 µM, resulting in a high selectivity index (SI > 333), which indicates a favorable safety profile at the cellular level.

Cell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
HepG2.2.15~0.3>100>333
HepAD38~0.3>100>333

Table 1: In Vitro Efficacy and Cytotoxicity of this compound

This compound acts as a capsid assembly modulator. mdpi.com The HBV capsid, composed of the viral core protein (HBc), is essential for several stages of the viral life cycle, including the encapsidation of the viral genome. This compound disrupts the normal process of capsid formation.

Studies have shown that in the presence of this compound, the self-assembly of the HBc protein is misdirected. mdpi.com Instead of forming regular icosahedral capsids, the compound induces the formation of aberrant, non-capsid polymers. mdpi.com Electron microscopy has revealed that this compound leads to the time-dependent formation of long, tubular structures, which are non-functional and interfere with the viral life cycle. mdpi.com This aberrant assembly prevents the proper packaging of the viral genome, thereby inhibiting the production of new infectious virus particles. mdpi.com

The preclinical in vivo properties of this compound have been evaluated in rodent models. These studies primarily focused on the pharmacokinetic profile of the compound. Following oral administration in rats, the compound exhibited good plasma exposure. It was also found to be stable in both rat and human plasma, which is a desirable characteristic for a potential drug candidate.

The antiviral potency of this compound is comparable to or greater than that of other known HBV capsid assembly modulators and approved nucleos(t)ide analogues. The following table provides a comparative analysis of the EC₅₀ values of this compound and several benchmark compounds in HepG2.2.15 cells.

CompoundClassEC₅₀ in HepG2.2.15 (µM)
This compound (Compound 3) Capsid Assembly Modulator ~0.3 mdpi.com
NVR 3-778Capsid Assembly Modulator0.40 nih.govsmolecule.comfigshare.comdntb.gov.ua
BAY 41-4109Capsid Assembly Modulator0.12 mdpi.com
EntecavirNucleoside Analogue0.004 Current time information in Albury City Council, AU.
TenofovirNucleotide Analogue1.0

Table 2: Comparative Efficacy with Benchmark Compounds

As shown in the table, this compound demonstrates potent anti-HBV activity, with an EC₅₀ value in the sub-micromolar range. While the nucleoside analogue Entecavir shows higher potency, this compound's efficacy is within the range of other promising capsid assembly modulators like NVR 3-778 and BAY 41-4109. The distinct mechanism of action of capsid assembly modulators offers the potential for combination therapies with existing treatments to achieve a functional cure for chronic hepatitis B.

Computational Chemistry and Advanced Molecular Modeling Approaches for Sulfamoylbenzamides

Molecular Docking Simulations for Predicting Ligand-Target Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is instrumental in understanding the binding mode of sulfamoylbenzamide derivatives to their protein targets.

In studies of sulfamoylbenzamide derivatives as focal adhesion kinase (FAK) inhibitors, molecular docking has been used to elucidate binding interactions. For example, a series of novel 2,4-diarylaminopyrimidine derivatives with a 3-sulfamoylbenzamide (B74759) moiety were analyzed. nih.gov Docking studies suggested that the enhanced activity of one of the more potent compounds arose from an additional hydrogen bond with the Arg426 residue of FAK, leading to a stronger binding affinity. nih.gov

Similarly, docking studies on benzamide (B126) derivatives as glucokinase activators have helped identify key interactions. A potent compound in one series demonstrated a strong docking score through binding with amino acid residues such as ARG63 and THR65 via its sulfonyl group, and π-π stacking with TYR214. nih.gov For sulfadiazine (B1682646) derivatives, docking results indicated a favorable binding affinity for both EGFRWT and EGFRT790M, with binding scores comparable to known inhibitors. rsc.org

Table 1: Examples of Molecular Docking Studies on Sulfamoylbenzamide Derivatives

Compound ClassTarget ProteinKey Interacting ResiduesReference
2,4-diarylaminopyrimidine-3-sulfamoyl-benzamideFocal Adhesion Kinase (FAK)Arg426 nih.gov
Benzamide derivativesGlucokinaseARG63, THR65, TYR214 nih.gov
Sulfadiazine derivativesEGFRWT and EGFRT790MNot specified rsc.org
Benzodiazole derivativesStaphylococcus aureus CWA proteinNot specified

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Stability

Molecular dynamics (MD) simulations provide insights into the dynamic nature of ligand-protein interactions and the stability of the complex over time. These simulations can reveal conformational changes and the persistence of key interactions identified in docking studies.

For a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, MD simulations were crucial in understanding their selectivity for different human carbonic anhydrase (hCA) isoforms. nih.gov The simulations showed that a highly selective compound formed favorable interactions within the hCA IX and hCA XII active sites that were not observed for other isoforms. nih.gov For instance, the tail of one inhibitor was observed to shift and form a salt bridge with D132 in hCA IX, an interaction not predicted by initial docking. nih.gov

In another study on carbonic anhydrase XII inhibitors, 500 ns MD simulations under hypoxic conditions demonstrated the high binding stability and conformational stability of a selective inhibitor. nih.gov The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) values were comparable to a standard inhibitor, indicating a stable binding mode. nih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical (QC) calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, which govern their reactivity and interactions. tandfonline.comcecam.orguzh.ch These methods can provide a deeper understanding of the chemical nature of the sulfamoylbenzamide scaffold.

A study on N-(9H-purin-6-yl) benzamide utilized DFT to optimize the molecule's geometry and analyze its electronic structure. tandfonline.com The HOMO-LUMO energy gap was calculated to reveal the molecule's reactivity, and Mulliken atomic charge distribution analysis indicated how carbon atoms were influenced by their substituents. tandfonline.com Natural Bond Orbital (NBO) analysis was also employed to investigate the bonding within the molecule. tandfonline.com

For other inhibitors, DFT calculations have been used to highlight the electrostatic potential distribution, which can support observations of isozyme selectivity. nih.gov Although QC calculations specific to n-Isopropyl-3-sulfamoylbenzamide are not available, these methods could be used to determine its electron distribution, ionization potential, and other electronic properties that are critical for its biological activity.

Virtual Screening and De Novo Design Strategies Utilizing the Sulfamoylbenzamide Scaffold

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govnih.govresearchgate.netbiorxiv.org The sulfamoylbenzamide scaffold can be used as a query in virtual screening campaigns to discover novel bioactive compounds.

In one example, a model structure-based virtual screening approach, augmented by chemical similarity searching, was used to identify novel inhibitors of ecto-5'-nucleotidase. nih.gov This led to the identification of 13 competitive inhibitors from an initial list of 51 candidates. nih.gov The most potent of these was a sulfamoylphenyl-containing compound. nih.gov

De novo design strategies can also utilize the sulfamoylbenzamide scaffold to generate novel molecular structures with desired properties. These methods build molecules from scratch or by combining molecular fragments.

For this compound, its structure could be used as a starting point for similarity-based virtual screening to find other potential inhibitors of a given target. Furthermore, the sulfamoylbenzamide core could be used as a central fragment in de novo design algorithms to generate new libraries of potential drug candidates.

Free Energy Perturbation (FEP) and Relative Binding Affinity Calculations

Free energy perturbation (FEP) is a rigorous computational method used to calculate the relative binding affinities of a series of ligands to a protein target. rsc.orgdrugdesigndata.orgpku.edu.cn This method involves "alchemically" transforming one ligand into another through a series of non-physical intermediate steps.

FEP has been successfully applied to calculate the binding energy of sulfonamide inhibitors to carbonic anhydrase, with results showing good agreement with experimental data. rsc.org This demonstrates the reliability of FEP for this class of compounds. The method is computationally expensive but can provide highly accurate predictions of binding affinity, making it a valuable tool in lead optimization. researchgate.net

Other methods, such as the Molecular Mechanics Generalized Born Surface Area (MMGBSA) approach, can also be used to estimate binding free energies. For a carbonic anhydrase XII inhibitor, the MMGBSA method yielded a binding free energy of -44.17 kcal/mol, which was comparable to a standard inhibitor. nih.gov

While no FEP or other free energy calculations have been published for this compound, these techniques would be powerful tools for quantitatively predicting its binding affinity and comparing it to other derivatives, thereby guiding further optimization efforts.

Advanced Analytical Methodologies for Research Phase Compound Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, HRMS, IR)

Spectroscopic methods are indispensable for the definitive structural confirmation of newly synthesized molecules like n-Isopropyl-3-sulfamoylbenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are critical for mapping the chemical skeleton of this compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons of the benzamide (B126) ring, the N-H protons of the sulfonamide and amide groups, and the protons of the isopropyl group. The isopropyl methine proton would appear as a multiplet due to coupling with the six equivalent methyl protons, which would in turn present as a doublet. The chemical shifts of the aromatic protons would be influenced by the positions of the sulfamoyl and benzamide substituents.

¹³C NMR: The carbon-13 NMR spectrum provides information on the number of distinct carbon environments. For this compound, separate signals would be anticipated for the carbonyl carbon of the amide, the aromatic carbons (with chemical shifts dictated by the electron-withdrawing nature of the substituents), and the carbons of the isopropyl group. docbrown.info The two methyl carbons of the isopropyl group are expected to be equivalent due to free rotation, resulting in a single signal. docbrown.info Data from related structures, such as 2-methoxypropane, can help in assigning the signals for the isopropyl moiety. docbrown.info

High-Resolution Mass Spectrometry (HRMS): HRMS is employed to determine the precise molecular weight and elemental composition of this compound. nih.gov This technique provides a highly accurate mass measurement, which can confirm the molecular formula. nih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure by identifying characteristic fragments, such as the loss of the isopropyl group or cleavage at the amide or sulfonamide bonds. nih.govosu.edu

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for:

N-H stretching vibrations of the primary sulfonamide (SO₂NH₂) and secondary amide (CONH) groups, typically in the region of 3400-3200 cm⁻¹.

C=O stretching of the amide group (Amide I band) around 1650 cm⁻¹. researchgate.net

N-H bending of the amide group (Amide II band) near 1540 cm⁻¹. researchgate.net

Asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group, usually found in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

C-H stretching and bending vibrations from the aromatic ring and the isopropyl group. researchgate.net

Interactive Data Table: Expected Spectroscopic Data for this compound

Technique Expected Observations Structural Information Provided
¹H NMR Signals for aromatic, amide, sulfonamide, and isopropyl protons with specific splitting patterns.Connectivity of protons and their chemical environments.
¹³C NMR Distinct signals for carbonyl, aromatic, and isopropyl carbons.Number of unique carbon environments.
HRMS Highly accurate mass-to-charge ratio.Elemental composition and molecular formula confirmation.
IR Spectroscopy Characteristic absorption bands for N-H, C=O, S=O, and C-H bonds.Presence of key functional groups.

Chromatographic Methods for Purity Assessment and Quantification in Research Samples (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various research samples.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for assessing the purity of this compound. nih.govnih.gov A reversed-phase HPLC method, likely employing a C18 column, would be developed. nih.gov The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, often run in a gradient elution mode to ensure the separation of the main compound from any starting materials, by-products, or degradation products. nih.gov A diode-array detector (DAD) can be used to monitor the elution, providing information about the spectral purity of the peak corresponding to this compound. oatext.com Method validation would include assessments of linearity, precision, accuracy, and limits of detection and quantification. oatext.com

Liquid Chromatography-Mass Spectrometry (LC-MS): For highly sensitive and selective quantification, especially in complex biological matrices, LC-MS is the method of choice. nih.govnih.gov An LC system is coupled to a mass spectrometer, which serves as the detector. nih.govnih.gov This combination allows for the separation of the analyte from the matrix components, followed by its specific detection based on its mass-to-charge ratio. nih.govnih.gov For quantitative studies, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is often used. nih.gov This involves selecting a specific precursor ion (the molecular ion of this compound) and monitoring a specific product ion generated through collision-induced dissociation. This high specificity minimizes interferences and allows for accurate quantification even at very low concentrations. nih.gov

Interactive Data Table: Chromatographic Methods for this compound

Method Stationary Phase Mobile Phase (Typical) Detection Application
HPLC Reversed-phase (e.g., C18)Acetonitrile/Methanol and buffered waterUV/DADPurity assessment, routine analysis
LC-MS Reversed-phase (e.g., C18)Acetonitrile/Methanol and buffered water with formic acidMass Spectrometry (e.g., Triple Quadrupole)Quantification in complex matrices, impurity identification

X-Ray Crystallography for High-Resolution Ligand-Target Complex Structures

X-ray crystallography is a powerful technique that can provide a detailed, three-dimensional atomic-level picture of how this compound binds to its biological target, such as a protein or enzyme. researchgate.netrsc.org To achieve this, the compound is co-crystallized with the purified target molecule. The resulting crystal is then irradiated with X-rays, and the diffraction pattern produced is used to calculate the electron density map of the complex. This map is then interpreted to build a 3D model of the ligand-target interaction.

The resulting structure can reveal:

The precise binding orientation and conformation of this compound within the active site of the target.

Specific intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, between the ligand and the amino acid residues of the protein.

Any conformational changes in the target protein upon ligand binding.

This information is invaluable for structure-based drug design, allowing for the rational optimization of the compound's affinity and selectivity.

Biophysical Techniques for Quantifying Binding Interactions (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

To understand the efficacy of a research compound, it is crucial to quantify its binding affinity and thermodynamics with its biological target.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique used to measure the kinetics of binding between a ligand and an analyte in real-time. nih.govnih.gov In a typical SPR experiment, the target protein is immobilized on a sensor chip. A solution containing this compound is then flowed over the chip surface. nih.gov The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. nih.gov By analyzing the association and dissociation phases of the binding event, the on-rate (kₐ), off-rate (kₑ), and the equilibrium dissociation constant (Kₑ) can be determined, providing a quantitative measure of the binding affinity.

Isothermal Titration Calorimetry (ITC): ITC is a thermodynamic technique that directly measures the heat changes associated with a binding event. nih.govnih.gov In an ITC experiment, a solution of this compound is titrated into a sample cell containing the target protein. wur.nl The heat released or absorbed during the binding reaction is measured by a highly sensitive calorimeter. plos.org The resulting data can be analyzed to determine the binding affinity (Kₐ), the stoichiometry of the interaction (n), and the thermodynamic parameters, including the change in enthalpy (ΔH) and entropy (ΔS) of binding. plos.org This provides a complete thermodynamic profile of the interaction, offering insights into the driving forces behind the binding event (e.g., whether it is enthalpy- or entropy-driven). plos.org

Interactive Data Table: Biophysical Techniques for Binding Analysis

Technique Principle Key Parameters Determined Information Gained
Surface Plasmon Resonance (SPR) Change in refractive index upon binding to a sensor surface.kₐ (on-rate), kₑ (off-rate), Kₑ (dissociation constant)Kinetics and affinity of binding.
Isothermal Titration Calorimetry (ITC) Measurement of heat changes during a titration experiment.Kₐ (association constant), n (stoichiometry), ΔH (enthalpy), ΔS (entropy)Thermodynamics and driving forces of binding.

Future Research Directions and Unexplored Academic Horizons for N Isopropyl 3 Sulfamoylbenzamide Research

Exploration of Novel Therapeutic Indications and Previously Untargeted Biological Pathways

The future of N-Isopropyl-3-sulfamoylbenzamide research hinges on a systematic exploration of its therapeutic possibilities beyond the currently inferred applications. The broader class of sulfamoylbenzamide derivatives has shown promise in targeting conditions like cancer, inflammation, and even viral diseases such as Hepatitis B by acting as capsid assembly effectors. However, specific data for the n-isopropyl iteration is sparse.

Initial research into related compounds has suggested potential activity against the NLRP3 inflammasome, a key player in inflammatory diseases. Future studies should therefore investigate whether this compound can modulate this pathway, potentially offering new treatment paradigms for conditions like gout, atherosclerosis, and neurodegenerative diseases.

Furthermore, the vast and complex landscape of biological pathways presents a fertile ground for discovery. High-throughput screening of this compound against a wide array of cellular targets could uncover unexpected activities. Investigating its effects on kinases, phosphatases, and transcription factors beyond the established targets for the broader sulfamoylbenzamide class, such as STAT3, is a critical next step. The unique structural conformation imparted by the n-isopropyl group may lead to novel interactions and a distinct pharmacological profile.

Rational Design of Multi-Targeting Sulfamoylbenzamide Agents

The concept of multi-target drugs, which can simultaneously modulate multiple biological targets, is a burgeoning field in medicinal chemistry. The sulfamoylbenzamide scaffold provides a versatile platform for the rational design of such agents. By understanding the structure-activity relationships of this compound, researchers can strategically modify its structure to engage with multiple disease-relevant pathways.

For instance, a hybrid molecule could be designed to not only inhibit a key enzyme in a cancer pathway but also block a pro-inflammatory cytokine receptor. This dual-action approach could lead to more effective and robust therapeutic outcomes, potentially overcoming the drug resistance mechanisms that often plague single-target therapies. Computational modeling and combinatorial chemistry will be invaluable tools in designing and synthesizing a library of this compound derivatives with tailored multi-targeting capabilities.

Development of Advanced Delivery Systems for Research Compounds to Specific Biological Compartments

The efficacy of any potential therapeutic agent is intrinsically linked to its ability to reach its target site in the body in sufficient concentrations. For a research compound like this compound, the development of advanced delivery systems is paramount to unlocking its full potential in preclinical studies.

Liposomal and nanoparticle-based delivery systems offer a promising avenue to enhance the solubility, stability, and bioavailability of this compound. Encapsulating this compound within these carriers could protect it from premature degradation and enable targeted delivery to specific tissues or cells. For example, by decorating the surface of nanoparticles with specific ligands, they can be directed to cancer cells, minimizing off-target effects.

Furthermore, stimuli-responsive delivery systems that release the compound in response to specific physiological cues, such as changes in pH or enzyme levels at a disease site, would represent a significant leap forward. These advanced delivery strategies will be crucial for translating in vitro findings into meaningful in vivo results.

Addressing Translational Challenges from Preclinical Research to Potential Therapeutic Applications

The journey from a promising research compound to a clinically approved therapeutic is fraught with challenges. For this compound, a proactive approach to addressing these translational hurdles is essential. A thorough investigation of its absorption, distribution, metabolism, and excretion (ADME) properties will be a critical early step.

Understanding the compound's metabolic fate and identifying any potential toxic metabolites are crucial for ensuring its safety. Moreover, developing robust and scalable synthetic routes for this compound will be necessary to produce the quantities required for extensive preclinical and potential clinical testing.

Early and continuous dialogue between medicinal chemists, biologists, and clinicians will be vital to navigate the complex regulatory landscape and to design preclinical studies that are clinically relevant. By anticipating and addressing these translational challenges, the scientific community can pave a smoother path for this compound to potentially transition from a laboratory curiosity to a life-changing therapeutic.

Q & A

Basic: How can researchers optimize the synthesis of n-Isopropyl-3-sulfamoylbenzamide to improve yield and purity?

Methodological Answer:
Synthesis optimization typically involves multi-step reactions, such as coupling sulfamoyl groups to a benzamide backbone. Key steps include:

  • Reaction Conditions : Control temperature (e.g., 60–80°C for sulfonamide coupling) and solvent choice (e.g., DMF or THF for polar intermediates) to minimize side reactions .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate high-purity product .
  • Analytical Validation : Confirm intermediate and final product purity via HPLC (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy (e.g., verifying sulfamoyl proton signals at δ 7.8–8.2 ppm) .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to resolve aromatic protons (6.8–7.5 ppm) and carbonyl (C=O) signals (~168 ppm). Isopropyl groups show characteristic triplet splitting in 1^1H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 269.08) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify sulfamoyl S=O stretches (~1350 cm1^{-1}) and amide N–H bends (~3300 cm1^{-1}) .

Basic: What biological assays are suitable for studying this compound’s interactions?

Methodological Answer:

  • Enzyme Inhibition Assays : Test affinity for carbonic anhydrase or kinases using fluorometric or colorimetric methods (e.g., stopped-flow CO2_2 hydration for sulfonamide derivatives) .
  • Cellular Uptake Studies : Employ fluorescent tagging (e.g., BODIPY probes) to track intracellular localization in cancer cell lines (e.g., HeLa or MCF-7) .
  • Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with target proteins .

Advanced: How should researchers resolve contradictions in solubility data for this compound across studies?

Methodological Answer:

  • Solvent Screening : Test co-solvents (e.g., PEG-400, DMSO) at varying ratios to establish reproducible solubility profiles. For example, DMSO (10–20% v/v) enhances aqueous solubility of sulfonamides .
  • pH-Dependent Studies : Measure solubility at physiological pH (7.4) vs. acidic/alkaline conditions, as sulfamoyl groups exhibit pH-sensitive ionization (pKa ~3–4) .
  • Crystallography : Use single-crystal X-ray diffraction to correlate solid-state packing (e.g., hydrogen-bonding networks) with dissolution behavior .

Advanced: What computational approaches support structure-activity relationship (SAR) studies for sulfamoylbenzamide derivatives?

Methodological Answer:

  • Docking Simulations : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses against targets like carbonic anhydrase IX .
  • QSAR Modeling : Build quantitative SAR models using descriptors (e.g., logP, polar surface area) to correlate substituent effects (e.g., isopropyl vs. cyclopropyl) with activity .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water model) .

Advanced: How can researchers address discrepancies in biological activity data between in vitro and in vivo models?

Methodological Answer:

  • Metabolic Stability Assays : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., sulfamoyl hydrolysis) that reduce in vivo efficacy .
  • Pharmacokinetic Profiling : Measure plasma half-life (t1/2_{1/2}), clearance, and bioavailability via LC-MS/MS after oral/intravenous administration in rodent models .
  • Toxicity Screening : Assess hepatotoxicity (ALT/AST levels) and renal function (creatinine clearance) to rule out off-target effects .

Advanced: What strategies validate the selectivity of this compound for its intended target?

Methodological Answer:

  • Off-Target Panels : Screen against >50 kinases or receptors (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .
  • CRISPR Knockout Models : Generate target gene-KO cell lines to confirm loss of compound efficacy (e.g., IC50_{50} shifts >10-fold) .
  • Cryo-EM/Co-Crystallography : Resolve ligand-target complexes at <3 Å resolution to map critical binding interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.